molecular formula C20H26N2O4 B5827781 (Z)-[Amino(3,4-dimethoxyphenyl)methylidene]amino adamantane-1-carboxylate

(Z)-[Amino(3,4-dimethoxyphenyl)methylidene]amino adamantane-1-carboxylate

Cat. No.: B5827781
M. Wt: 358.4 g/mol
InChI Key: FQMHZVXTYFVBMJ-UHFFFAOYSA-N
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Description

(Z)-[Amino(3,4-dimethoxyphenyl)methylidene]amino adamantane-1-carboxylate is a complex organic compound characterized by its unique structure, which includes an adamantane core and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[Amino(3,4-dimethoxyphenyl)methylidene]amino adamantane-1-carboxylate typically involves a multi-step process. One common method starts with the preparation of the adamantane-1-carboxylate precursor, followed by the introduction of the (Z)-[Amino(3,4-dimethoxyphenyl)methylidene] group through a series of condensation reactions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to produce the compound on a larger scale while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(Z)-[Amino(3,4-dimethoxyphenyl)methylidene]amino adamantane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl group, using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halides, amines, and other nucleophiles in the presence of suitable catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

(Z)-[Amino(3,4-dimethoxyphenyl)methylidene]amino adamantane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific molecular pathways.

    Industry: Utilized in the production of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (Z)-[Amino(3,4-dimethoxyphenyl)methylidene]amino adamantane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-[Amino(3,4-dimethoxyphenyl)methylidene]amino adamantane-1-carboxylate is unique due to its adamantane core, which imparts rigidity and stability to the molecule. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.

Properties

IUPAC Name

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] adamantane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4/c1-24-16-4-3-15(8-17(16)25-2)18(21)22-26-19(23)20-9-12-5-13(10-20)7-14(6-12)11-20/h3-4,8,12-14H,5-7,9-11H2,1-2H3,(H2,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMHZVXTYFVBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=NOC(=O)C23CC4CC(C2)CC(C4)C3)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=N/OC(=O)C23CC4CC(C2)CC(C4)C3)/N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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